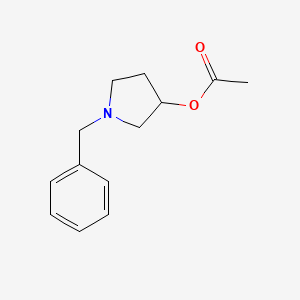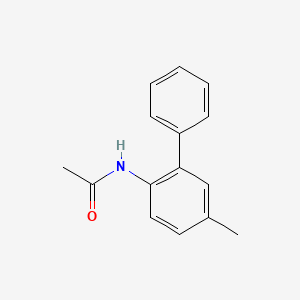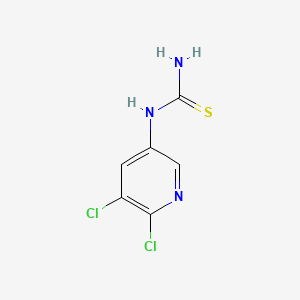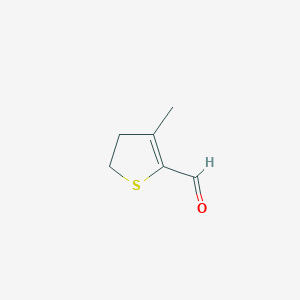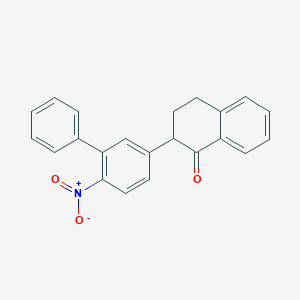![molecular formula C8H11F3N2OS2 B14127750 3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one CAS No. 88977-04-2](/img/structure/B14127750.png)
3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one is a compound belonging to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the trifluoromethyl group and the thiadiazole ring in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-(Methylsulfanyl)butylamine with a trifluoromethyl-substituted thiadiazole precursor in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as acetone or ethanol, and the product is purified by recrystallization or chromatography.
Chemical Reactions Analysis
3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding thiols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it can inhibit DNA replication in cancer cells, thereby preventing their proliferation . The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one can be compared with other 1,3,4-thiadiazole derivatives, such as:
1,3,4-Thiadiazole: The parent compound, which lacks the methylsulfanyl and trifluoromethyl groups.
5-(Trifluoromethyl)-1,3,4-thiadiazole: A similar compound with only the trifluoromethyl group.
3-(Methylsulfanyl)-1,3,4-thiadiazole: A similar compound with only the methylsulfanyl group.
The presence of both the methylsulfanyl and trifluoromethyl groups in this compound contributes to its unique chemical properties and enhances its biological activities compared to its analogs .
Properties
CAS No. |
88977-04-2 |
|---|---|
Molecular Formula |
C8H11F3N2OS2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
3-(4-methylsulfanylbutyl)-5-(trifluoromethyl)-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C8H11F3N2OS2/c1-15-5-3-2-4-13-7(14)16-6(12-13)8(9,10)11/h2-5H2,1H3 |
InChI Key |
ZTKBHIWQULXSQW-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCN1C(=O)SC(=N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


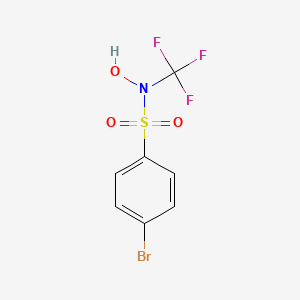
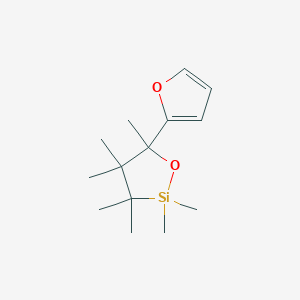


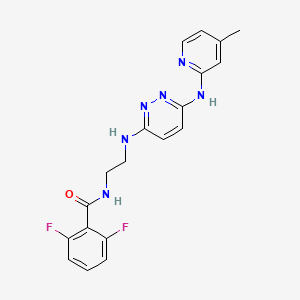
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14127691.png)
![N-Phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14127693.png)


